molecular formula C16H17N3OS B3468727 1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline

1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline

Cat. No.: B3468727
M. Wt: 299.4 g/mol
InChI Key: QUXIMPFRHODEGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline” is a complex organic molecule that contains a pyrimidine ring and a tetrahydroquinoline ring . Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a sulfur atom linking it to an acetyl group, and a tetrahydroquinoline ring . Detailed structural analysis would require more specific information or computational chemistry techniques.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidine rings can participate in a variety of reactions, including substitutions, while the tetrahydroquinoline portion could be involved in reactions typical of cyclic amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrimidine ring and the nonpolar tetrahydroquinoline ring could give the compound both polar and nonpolar characteristics .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many drugs that contain pyrimidine rings work by interfering with DNA or RNA synthesis, as pyrimidine is a component of these nucleic acids .

Future Directions

The future research directions involving this compound could include exploring its potential uses in medicine or other fields, given the biological importance of pyrimidine . Further studies could also investigate its synthesis, properties, and reactivity in more detail.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-12-8-9-17-16(18-12)21-11-15(20)19-10-4-6-13-5-2-3-7-14(13)19/h2-3,5,7-9H,4,6,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXIMPFRHODEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807407
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
Reactant of Route 3
1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
Reactant of Route 4
1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
Reactant of Route 5
1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
Reactant of Route 6
1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.